N-cyclohexyl-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a central triazole ring substituted at positions 3 (sulfanyl-acetamide), 4 (1H-pyrrol-1-yl), and 5 (propyl). Structural characterization typically employs NMR, IR, and HRMS, as seen in related compounds .
Properties
IUPAC Name |
N-cyclohexyl-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5OS/c1-2-8-15-19-20-17(22(15)21-11-6-7-12-21)24-13-16(23)18-14-9-4-3-5-10-14/h6-7,11-12,14H,2-5,8-10,13H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYODTOWVVWTDQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
The molecular formula of this compound is with a molecular weight of 355.45 g/mol. The compound features a cyclohexyl group, a triazole ring, and a pyrrole derivative, which contribute to its diverse biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N5OS |
| Molecular Weight | 355.45 g/mol |
| IUPAC Name | This compound |
| CAS Number | 898486-88-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the triazole ring is significant in modulating enzyme activity and receptor interactions:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, influencing signaling pathways that affect cellular responses.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial and fungal strains. A study demonstrated that the compound inhibited the growth of pathogens at concentrations as low as 50 μM, suggesting its potential as an antibacterial agent .
Antifungal Properties
In vitro studies have revealed that this compound also possesses antifungal activity. It was effective against several fungal species, with varying degrees of inhibition observed depending on the concentration used .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicated that while it exhibits significant biological activity against pathogens, it maintains a favorable safety margin in mammalian cell lines .
Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of this compound:
- Objective : To evaluate the inhibitory effect on bacterial strains.
- Method : Minimum inhibitory concentration (MIC) tests were performed.
- Results : The compound displayed MIC values ranging from 25 to 100 μM against Gram-positive and Gram-negative bacteria.
Study 2: Antifungal Activity
A separate investigation focused on the antifungal properties:
Comparison with Similar Compounds
Table 2: Bioactivity Profiles
Key Observations :
- Electron-Donating Groups : The 1H-pyrrol-1-yl group in the target compound may enhance π-π stacking with aromatic residues in protein targets, similar to pyridyl groups in VUAA-1 .
- Hydrophobic Substituents : Propyl and cyclohexyl groups could favor interactions with lipid-rich environments, contrasting with the polar furan or pyridyl moieties in other analogs .
Physicochemical and Spectroscopic Comparisons
Q & A
Q. Key Reaction Conditions :
| Parameter | Value/Detail |
|---|---|
| Solvent | Ethanol/Water mixture |
| Temperature | 150°C (reflux) |
| Catalysts | Pyridine, Zeolite (Y-H) |
| Reaction Time | 5–8 hours |
Basic: How can the structural integrity of this compound be validated?
Characterization requires a multi-technique approach:
- 1H NMR and IR Spectroscopy : Confirm the presence of sulfanyl (-S-), acetamide (-CONH-), and pyrrole/pyrazole moieties .
- LC-MS and Elemental Analysis : Verify molecular weight and purity (e.g., C, H, N, S content) .
- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation of substituent positions (see similar triazole derivatives in ).
Q. Example Spectral Data :
| Technique | Expected Peaks/Features |
|---|---|
| 1H NMR | δ 1.2–1.6 ppm (propyl CH2), δ 6.5–7.2 ppm (pyrrole protons) |
| IR | 1650–1680 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (S-H stretch, if unreacted) |
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Optimization strategies include:
- DoE (Design of Experiments) : Vary catalyst loading (e.g., 0.01–0.05 M pyridine) and temperature (120–160°C) to identify ideal parameters .
- Membrane Separation Technologies : Purify intermediates using techniques like nanofiltration to remove unreacted thiols .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize side products .
Advanced: What computational tools predict the biological activity of this compound?
- PASS Program : Predicts anti-exudative, antiproliferative, or antimicrobial potential based on structural analogs .
- Molecular Docking : Simulate binding to targets like COX-2 or EGFR using AutoDock Vina. For example, pyrrole-triazole hybrids show affinity for inflammatory enzymes .
- ADME/Tox Profiling : Use SwissADME or ADMETLab to assess pharmacokinetics and toxicity risks .
Advanced: How is anti-exudative activity evaluated in preclinical models?
- In Vivo Rat Models : Induce inflammation (e.g., carrageenan-induced paw edema) and measure edema reduction at doses of 10–50 mg/kg .
- Histopathological Analysis : Compare tissue sections for leukocyte infiltration and vascular permeability .
Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?
- Structural Dynamics : Perform MD simulations to assess conformational stability in physiological conditions .
- Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites that explain discrepancies .
Advanced: What challenges arise in scaling up synthesis, and how are they addressed?
- Byproduct Formation : Optimize stoichiometry to minimize thiol oxidation byproducts .
- Separation Issues : Employ centrifugal partition chromatography (CPC) for high-purity isolation .
Basic: What role do the triazole and pyrrole moieties play in the compound’s properties?
- Triazole : Enhances metabolic stability and hydrogen-bonding capacity for target binding .
- Pyrrole : Contributes to π-π stacking interactions with aromatic residues in enzymes .
Advanced: How do modifications to the heterocyclic systems (e.g., triazole, pyrrole) affect physicochemical properties?
-
Substituent Effects :
Modification Impact Propyl at C5 (triazole) Increases lipophilicity (logP ↑) N-Cyclohexyl (acetamide) Enhances solubility in DMSO Data derived from analogs in .
Advanced: What methodologies assess the compound’s ADME/Tox profile?
- Caco-2 Assays : Measure intestinal permeability .
- Microsomal Stability Tests : Use liver microsomes to predict metabolic clearance .
- hERG Binding Assays : Screen for cardiac toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
